4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide
Description
4-Methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide is a structurally complex sulfonamide derivative characterized by:
- A norbornane (bicyclo[2.2.1]heptane) core with 1,7,7-trimethyl substituents.
- (1R,4R) stereochemistry at the bicycloheptane bridgehead positions.
- A (Z)-configuration at the imino group linking the bicyclo system to the sulfonamide moiety.
- A 4-methylbenzenesulfonamide group, contributing to its electronic and steric profile.
Properties
Molecular Formula |
C17H24N2O2S |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C17H24N2O2S/c1-12-5-7-14(8-6-12)22(20,21)19-18-15-11-13-9-10-17(15,4)16(13,2)3/h5-8,13,19H,9-11H2,1-4H3/b18-15-/t13-,17+/m1/s1 |
InChI Key |
DPXSCASCDWIKEX-AWHYQAJHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C[C@H]3CC[C@@]2(C3(C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC3CCC2(C3(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and spectral differences between the target compound and related sulfonamide derivatives from the evidence:
Key Differences and Implications
Bicyclic Core vs. Heterocyclic Systems
- The target compound’s norbornane framework introduces rigidity and stereochemical constraints absent in thiazolidine (e.g., ) or triazole (e.g., ) derivatives. This rigidity may enhance binding selectivity in biological systems compared to flexible heterocycles.
- Thiazolidin-2-ylidene derivatives (e.g., ) exhibit planar geometries, favoring π-π interactions, whereas the bicycloheptane system imposes non-planar steric hindrance.
Sulfonamide Substituent Effects
- Halogenated analogs (e.g., X=Cl, Br in ) show enhanced electronic effects (e.g., electron-withdrawing Cl/Br), which could influence reactivity in nucleophilic substitution or hydrogen bonding.
Tautomerism and Spectral Signatures
- Triazole-thiones (e.g., ) exhibit tautomerism (thione vs. thiol), confirmed by IR absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
